Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate
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Overview
Description
Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of a naphthalene ring, a bromine atom, a propoxy group, and a sulfonate group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include various substituted naphthalenes.
Oxidation Reactions: Products include naphthoquinone derivatives.
Reduction Reactions: Products include sulfonic acids.
Scientific Research Applications
Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biology and Medicine: Investigated for its potential as a pharmaceutical intermediate and in the development of new drugs.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate depends on the specific application and reaction it is involved in. In general, the compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The sulfonate group can also participate in various chemical transformations, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Another naphthalene derivative with applications in organic synthesis.
9-(naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene: Used in OLEDs and other electronic materials.
Uniqueness
Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the bromine atom allows for versatile substitution reactions, while the sulfonate group enhances its solubility and reactivity in various chemical environments.
Properties
IUPAC Name |
naphthalen-2-yl 4-bromo-3-propoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrO4S/c1-2-11-23-19-13-17(9-10-18(19)20)25(21,22)24-16-8-7-14-5-3-4-6-15(14)12-16/h3-10,12-13H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTMXUMKXKMJSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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